molecular formula C15H12N2OS B2356379 N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 67362-97-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2356379
CAS No.: 67362-97-4
M. Wt: 268.33
InChI Key: LGNQWWNHKHRIAU-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

Benzothiazole derivatives are synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Scientific Research Applications

Antitumor Activity

  • N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated notable antitumor activity against various human tumor cell lines. Specific compounds showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Agents

  • New derivatives have been synthesized and evaluated for antimicrobial activity against bacterial and fungal species, with some compounds displaying potent antimicrobial properties (Incerti et al., 2017).

Anticonvulsant Evaluation

  • Certain benzothiazole acetamide derivatives were synthesized and evaluated for anticonvulsant activities, with some compounds showing significant effectiveness in models of epilepsy (Nath et al., 2021).

Antibacterial Activity Against MRSA

  • N-substituted phenyl acetamide benzimidazole based derivatives demonstrated potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).

Monoacylglycerol Lipase Inhibitors with Potential Anticancer Activity

  • A series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides were synthesized as monoacylglycerol lipase inhibitors, showing potential anticancer activity (Afzal et al., 2016).

β3-Adrenergic Receptor Agonists

  • Compounds containing N-phenyl-(2-aminothiazol-4-yl)acetamides demonstrated agonistic activity against human β3-adrenergic receptors, which could be beneficial in treating obesity and type 2 diabetes (Maruyama et al., 2012).

Analgesic Activity

  • Acetamide derivatives were synthesized and evaluated for potential analgesic properties in various pain models (Kaplancıklı et al., 2012).

Antioxidant and Anti-inflammatory Compounds

  • Novel acetamide derivatives exhibited good antioxidant and anti-inflammatory activities in various assays (Koppireddi et al., 2013).

pKa Determination

  • The pKa values of newly synthesized acetamide derivative compounds were determined, providing insights into their chemical properties (Duran & Canbaz, 2013).

Future Directions

Benzothiazole and its derivatives are a promising field for the development of new drug candidates . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This area of research is expected to continue to grow in the future.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide are not fully understood yet. Benzothiazole derivatives have been associated with a wide range of biological activities. They have been shown to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Some benzothiazole derivatives have shown promising activity against certain bacterial strains These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10(18)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)19-15/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNQWWNHKHRIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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